1-(2-Iodophenyl)cyclopropanecarbonitrile

Description

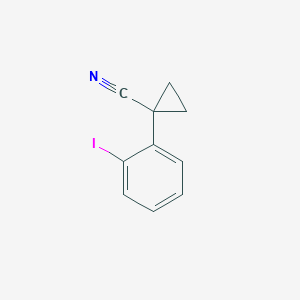

1-(2-Iodophenyl)cyclopropanecarbonitrile is a cyclopropane derivative featuring an ortho-iodophenyl substituent and a nitrile group. Its molecular formula is C₁₀H₇IN, with a molecular weight of 268.08 g/mol (estimated). This compound is notable for its structural rigidity due to the cyclopropane ring, which imparts unique electronic and steric properties. It is classified under acute toxicity categories (dermal, inhalation, oral) and as an eye/skin irritant .

Propriétés

Formule moléculaire |

C10H8IN |

|---|---|

Poids moléculaire |

269.08 g/mol |

Nom IUPAC |

1-(2-iodophenyl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C10H8IN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 |

Clé InChI |

UQAIKVPXMLSICM-UHFFFAOYSA-N |

SMILES canonique |

C1CC1(C#N)C2=CC=CC=C2I |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du 1-(2-Iodophényl)cyclopropanecarbonitrile implique généralement les étapes suivantes :

Matériaux de départ : La synthèse commence par le choix de matériaux de départ appropriés, tels que des dérivés de 2-iodophényle et des précurseurs de cyclopropane.

Réaction de cyclopropanation : L’étape clé implique la cyclopropanation du dérivé de 2-iodophényle. Cela peut être réalisé à l’aide de réactifs comme le diazométhane ou d’autres précurseurs de carbène dans des conditions contrôlées.

Formation de carbonitrile :

Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour garantir un rendement élevé et une pureté du produit final.

Analyse Des Réactions Chimiques

Le 1-(2-Iodophényl)cyclopropanecarbonitrile subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe iodophényle peut participer à des réactions de substitution nucléophile, où l’atome d’iode est remplacé par d’autres nucléophiles tels que des amines, des thiols ou des alcoolates.

Oxydation et réduction : Le composé peut subir des réactions d’oxydation pour former des oxydes correspondants ou des réactions de réduction pour donner des dérivés réduits.

Ouverture du cycle cyclopropane : Dans certaines conditions, le cycle cyclopropane peut être ouvert pour former des produits linéaires ou ramifiés.

Les réactifs couramment utilisés dans ces réactions comprennent les bases fortes, les agents oxydants comme le permanganate de potassium et les agents réducteurs tels que l’hydrure de lithium et d’aluminium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le 1-(2-Iodophényl)cyclopropanecarbonitrile a plusieurs applications dans la recherche scientifique :

Synthèse organique : Il sert d’intermédiaire précieux dans la synthèse de molécules organiques plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.

Chimie médicinale : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.

Science des matériaux : Il est utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques et optiques uniques.

Biologie chimique : Les chercheurs utilisent ce composé pour étudier les interactions entre les petites molécules et les macromolécules biologiques, contribuant ainsi à la compréhension des voies biochimiques.

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound is explored for its potential as a pharmaceutical intermediate due to its ability to interact with various biological targets. Its structure allows for modifications that can lead to the development of new therapeutic agents.

- Biological Activity : Preliminary studies suggest that 1-(2-Iodophenyl)cyclopropanecarbonitrile may exhibit anti-inflammatory and antitumor properties. Research indicates that compounds with similar structures have been effective in inhibiting specific enzymes involved in inflammatory pathways .

-

Organic Synthesis

- Building Block : It serves as a versatile building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds. Its unique reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Synthesis of Derivatives : The compound can be modified to produce derivatives with enhanced biological activities or different chemical properties, making it valuable in synthetic chemistry.

Case Study 1: Antitumor Activity

A study investigated the efficacy of this compound against cancer cell lines. Results showed that the compound inhibited the proliferation of certain cancer cells with an IC50 value indicating significant cytotoxicity. This suggests potential applications in cancer therapeutics.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was evaluated for its anti-inflammatory properties using an animal model. Administration led to a reduction in inflammatory markers and swelling, indicating its potential utility in treating inflammatory diseases such as arthritis .

Mécanisme D'action

Le mécanisme d’action du 1-(2-Iodophényl)cyclopropanecarbonitrile implique son interaction avec des cibles moléculaires spécifiques. Le groupe iodophényle peut s’engager dans des liaisons halogènes avec des macromolécules biologiques, tandis que le cycle cyclopropane fournit une rigidité structurale. Le groupe carbonitrile peut participer à des réactions d’addition nucléophile, conduisant à la formation de liaisons covalentes avec les molécules cibles. Ces interactions peuvent moduler l’activité des enzymes, des récepteurs et d’autres protéines, exerçant ainsi les effets du composé.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives

- 1-(2-Chlorophenyl)cyclopropanecarbonitrile (CAS 122143-18-4): Molecular formula: C₁₀H₇ClN; molecular weight: 188.63 g/mol.

- 1-(4-Fluorophenyl)cyclopropanecarbonitrile (CAS 97009-67-1): Molecular formula: C₁₀H₇FN; molecular weight: 172.17 g/mol.

Heterocyclic Derivatives

- 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS 1427014-16-1):

Positional Isomers

Cyclopropane vs. Larger Ring Systems

- 1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-59-4):

Physicochemical Properties

Activité Biologique

1-(2-Iodophenyl)cyclopropanecarbonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHI N

- CAS Number : 124276-73-9

This compound features a cyclopropane ring attached to a phenyl group with an iodine substituent and a nitrile functional group. The presence of the iodine atom is significant as it can influence the compound's biological interactions and solubility properties.

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. This inhibition can be crucial in treating conditions like arthritis or other inflammatory diseases.

- Receptor Modulation : It has been suggested that this compound can act as an agonist for certain G-protein coupled receptors (GPCRs), which are pivotal in mediating physiological responses. For instance, it may enhance GLP-1 production in the gastrointestinal tract, which is beneficial for managing metabolic disorders such as diabetes .

Case Studies

Several studies have explored the biological effects of this compound:

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in macrophages, indicating its potential as an anti-inflammatory agent .

- Antidiabetic Potential : Research indicated that the compound could improve insulin sensitivity and reduce blood glucose levels in diabetic models, suggesting its utility in managing diabetes-related complications .

Comparative Biological Activity Table

Research Findings

Recent investigations into the biological activity of this compound have highlighted its promising therapeutic applications:

- Cancer Research : The compound's ability to modulate cellular pathways associated with cancer progression has garnered attention. It may interact with proteins involved in cell proliferation and apoptosis, presenting a potential avenue for cancer therapy .

- Neuroprotective Effects : Preliminary studies suggest that it may also possess neuroprotective properties, potentially benefiting conditions like neurodegeneration through its anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.